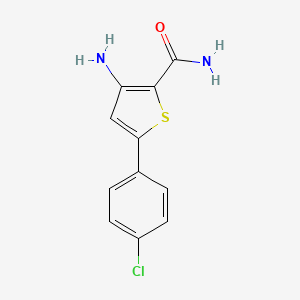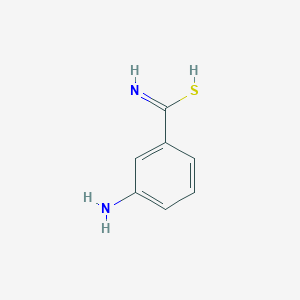![molecular formula C8H9ClF3NO B7723519 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride](/img/structure/B7723519.png)
1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride is a chemical compound known for its unique structure and properties It contains an ammoniooxy group attached to a benzene ring substituted with a trifluoromethyl group and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the ammoniooxy group to an amino group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.
Major Products:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ammoniooxy group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride involves its interaction with various molecular targets. The ammoniooxy group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
- 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)-benzene chloride
- 1-[(Ammoniooxy)methyl]-2-(trifluoromethyl)-benzene chloride
Comparison: 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly impact the compound’s reactivity and interaction with other molecules. For example, the para-substituted compound may exhibit different electronic and steric properties compared to its ortho- or meta-substituted analogs .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methoxyazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABMDNBLKGFBGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[NH3+])C(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride](/img/structure/B7723513.png)



